2'-Deoxycytidine-5'-triphosphate trisodium salt
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2’-Deoxycytidine-5’-triphosphate trisodium salt, also known as dCTP, is DNA polymerase . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks .
Mode of Action
dCTP interacts with DNA polymerase to facilitate the synthesis of DNA . It is incorporated into the growing DNA strand during replication, where it pairs with guanine on the template strand .
Biochemical Pathways
dCTP plays a crucial role in the DNA synthesis pathway . It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It can be deaminated to deoxyuridine monophosphate (dUMP), which is convertible to deoxythymidine triphosphate (dTTP) .
Pharmacokinetics
As a nucleotide analog, it is expected to be taken up by cells and incorporated into the dna during replication . The bioavailability of dCTP would largely depend on its ability to cross cell membranes and resist degradation by nucleases .
Result of Action
The incorporation of dCTP into the DNA strand helps ensure the accurate replication of the genetic material . This is essential for cell division and the maintenance of genetic stability .
Action Environment
The action of dCTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of DNA polymerase and, consequently, the incorporation of dCTP into the DNA . Additionally, the presence of competing nucleotides and the overall cellular nucleotide pool can also influence the action of dCTP .
Biochemical Analysis
Biochemical Properties
2’-Deoxycytidine-5’-triphosphate trisodium salt plays a crucial role in biochemical reactions. It is utilized by cells for DNA polymerase catalyzed synthesis of DNA . This compound interacts with various enzymes and proteins, including DNA polymerase and reverse transcriptases . The nature of these interactions is primarily through binding, where the compound serves as a substrate for these enzymes .
Cellular Effects
The effects of 2’-Deoxycytidine-5’-triphosphate trisodium salt on cells are profound. It influences cell function by participating in DNA synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, an inverse correlation between sensitivity and cellular 2’-Deoxycytidine-5’-triphosphate trisodium salt content has been observed, suggesting that sensitivity of cells might be increased if the 2’-Deoxycytidine-5’-triphosphate trisodium salt content was lowered during cell exposure to ara-C .
Molecular Mechanism
At the molecular level, 2’-Deoxycytidine-5’-triphosphate trisodium salt exerts its effects through binding interactions with biomolecules and enzyme activation. It is synthesized either by de novo pathway or from the multiple phosphorylation steps of cytidine . It is deaminated to deoxyuridine monophosphate (dUMP) which is convertible to deoxythymidine triphosphate (dTTP) .
Metabolic Pathways
2’-Deoxycytidine-5’-triphosphate trisodium salt is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes such as DNA polymerase and reverse transcriptases
Preparation Methods
2’-Deoxycytidine-5’-triphosphate trisodium salt can be synthesized either by the de novo pathway or from multiple phosphorylation steps of cytidine . The compound is deaminated to deoxyuridine monophosphate, which is convertible to deoxythymidine triphosphate . Industrial production methods typically involve the use of synthetic organic chemistry techniques to ensure high purity and yield .
Chemical Reactions Analysis
2’-Deoxycytidine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . Major products formed from these reactions include deoxyuridine monophosphate and deoxythymidine triphosphate .
Scientific Research Applications
2’-Deoxycytidine-5’-triphosphate trisodium salt has a wide range of scientific research applications:
Comparison with Similar Compounds
2’-Deoxycytidine-5’-triphosphate trisodium salt is unique due to its specific role in DNA synthesis and its regulation of deoxycytidylate deaminase . Similar compounds include:
2’-Deoxyadenosine-5’-triphosphate sodium salt: Used in DNA synthesis and repair.
2’-Deoxyguanosine-5’-triphosphate trisodium salt: Involved in DNA polymerase-driven reactions.
Thymidine-5’-triphosphate sodium salt: Utilized in DNA synthesis.
These compounds share similar applications but differ in their specific nucleobase components and regulatory roles .
Properties
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIPTAOOMJEGQO-MILVPLDLSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na3O13P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-51-7 |
Source
|
Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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